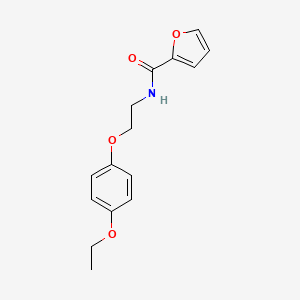
N-(2-(4-etoxi-fenoxi)etil)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. Its unique structure allows for the development of innovative materials and facilitates advancements in various fields.
Aplicaciones Científicas De Investigación
N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of innovative materials with unique properties, such as polymers and coatings
Mecanismo De Acción
Target of Action
A related compound, a resveratrol analogue, has been shown to interact withp53 and p21CIP1/WAF1 in human colorectal HCT116 cells . These proteins play a crucial role in cell cycle regulation and apoptosis, suggesting that N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide may have similar targets.
Mode of Action
The related resveratrol analogue induces g2/m cell cycle arrest through the activation ofp53–p21CIP1/WAF1 . This suggests that N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide might interact with its targets to induce cell cycle arrest and apoptosis.
Biochemical Pathways
The related resveratrol analogue is known to affect thep53–p21CIP1/WAF1 pathway , leading to G2/M cell cycle arrest . This suggests that N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide might have similar effects on this pathway.
Result of Action
The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events, including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide might have similar effects.
Métodos De Preparación
The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenol with 2-bromoethylamine to form an intermediate, which is then reacted with furan-2-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(4-methoxyphenoxy)ethyl)furan-2-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
N-(2-(4-ethoxyphenoxy)ethyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which can affect its reactivity and applications.
The uniqueness of N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)19-11-9-16-15(17)14-4-3-10-20-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZKOPLPESLSBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)
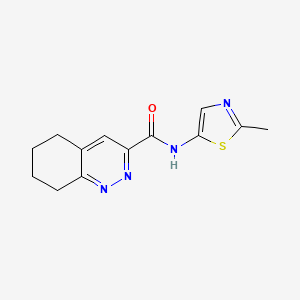
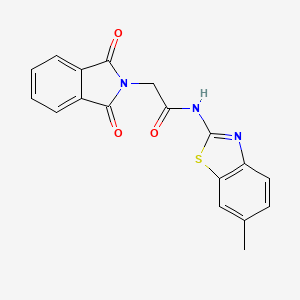

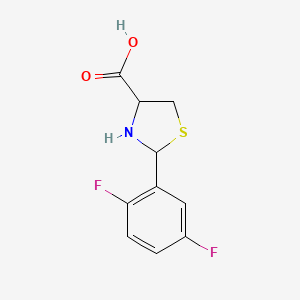
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)
![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride](/img/structure/B2382694.png)

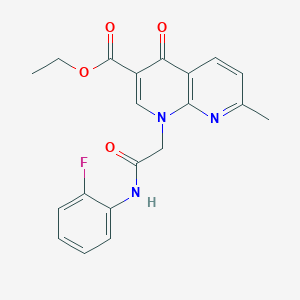

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)
![3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2382702.png)
